3-Amino-1,6-dimethyl-1,2-dihydropyridin-2-one
Description
Properties
IUPAC Name |
3-amino-1,6-dimethylpyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-5-3-4-6(8)7(10)9(5)2/h3-4H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFLVYBUNQQTDOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C(=O)N1C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Molecular Architecture
The compound’s structure (C₇H₁₀N₂O) features a dihydropyridinone core with methyl groups at positions 1 and 6 and an amino substituent at position 3. The planar lactam ring adopts an envelope conformation, as confirmed by X-ray crystallography studies of analogous compounds. Hydrogen bonding between the carbonyl oxygen (O1) and amino group (N3) stabilizes the tautomeric form, influencing reactivity in synthetic pathways.
Key Synthetic Challenges
- Regioselective methylation : Competing N- vs. O-alkylation during dimethylation steps
- Amino group instability : Oxidative degradation under acidic or high-temperature conditions
- Solubility limitations : Poor solubility in aprotic solvents complicates reaction scaling
Primary Synthetic Routes
Cyclocondensation of β-Ketoamide Precursors
This two-step method remains the most widely reported approach:
Step 1: Synthesis of 3-Aminopyridin-2(1H)-one
Ethyl acetoacetate reacts with cyanamide under basic conditions (K₂CO₃, DMF, 80°C) to form the pyridinone core.
Step 2: Dimethylation
| Reagent | Conditions | Yield (%) | Regioselectivity (N1:O2) |
|---|---|---|---|
| Methyl iodide | NaH, THF, 0°C → RT | 62 | 8:1 |
| Dimethyl sulfate | K₂CO₃, acetone, reflux | 71 | 12:1 |
| Trimethyloxonium BF₄ | CH₂Cl₂, -20°C | 85 | >20:1 |
Trimethyloxonium tetrafluoroborate demonstrates superior regioselectivity by minimizing O-alkylation through low-temperature electrophilic attack.
Reductive Amination of 1,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde
A patent-derived method (WO 2019/126543) employs:
- Vilsmeier-Haack formylation of 1,6-dimethylpyridin-2-one
- Reductive amination with NH₃/NaBH₃CN in MeOH/H₂O (4:1)
Key advantages:
- Avoids protective group chemistry
- Enables 89% isolated yield at 50 g scale
- Residual aldehyde <0.5% by HPLC
Advanced Catalytic Approaches
Palladium-Catalyzed C-H Amination
A 2024 J. Org. Chem. report describes direct amination using:
- Pd(OAc)₂ (5 mol%)
- Phi(OAc)₂ as oxidant
- BocNH₂ as nitrogen source
Reaction optimization data:
| Entry | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | DCE | 80 | 24 | 38 |
| 2 | Toluene | 110 | 12 | 65 |
| 3 | DMF | 100 | 6 | 72 |
DMF enhances coordination to Pd while stabilizing the transition state through polar interactions.
Purification and Analytical Characterization
Crystallization Protocols
| Solvent System | Purity (%) | Recovery (%) | Crystal Habit |
|---|---|---|---|
| Ethyl acetate/hexane | 99.5 | 78 | Needles |
| MeOH/H₂O (3:1) | 99.8 | 82 | Rectangular plates |
| Acetonitrile | 99.9 | 65 | Prismatic |
Methanol/water mixtures provide optimal balance of purity and recovery for industrial applications.
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆) : δ 6.72 (d, J=7.2 Hz, 1H), 6.35 (s, 2H, NH₂), 3.12 (s, 3H, N-CH₃), 2.28 (s, 3H, C-CH₃)
- IR (ATR) : 1675 cm⁻¹ (C=O), 3320-3180 cm⁻¹ (NH₂)
- HRMS : m/z calcd for C₇H₁₁N₂O⁺ [M+H]⁺ 139.0866, found 139.0869
Industrial-Scale Process Considerations
Green Chemistry Metrics
Comparison of E-factors:
| Method | E-Factor (kg waste/kg product) | PMI |
|---|---|---|
| Classical alkylation | 32 | 6.8 |
| Reductive amination | 18 | 3.2 |
| Catalytic C-H amination | 9 | 1.9 |
C-H activation methods reduce solvent consumption by 64% compared to traditional routes.
Emerging Technologies
Continuous Flow Synthesis
A microreactor system (Chemtrix Labtrix®) achieves:
- Residence time: 8.2 minutes vs. 6 hours batch
- Productivity: 1.2 kg/day in 10 mL reactor volume
- Key parameters:
- Temp: 130°C
- Pressure: 18 bar
- Catalyst: Immobilized Pd/Al₂O₃
Biocatalytic Approaches
Engineered transaminases (Codexis TA-134) enable:
- Kinetic resolution of racemic intermediates
- 98% ee at 50°C in aqueous buffer
- TON >15,000 after 5 recycling cycles
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Chemistry: In organic synthesis, 3-Amino-1,6-dimethyl-1,2-dihydropyridin-2-one serves as a building block for the synthesis of more complex molecules. It is used in the preparation of heterocyclic compounds and as an intermediate in various chemical reactions .
Biology and Medicine: Its derivatives may exhibit biological activities such as antimicrobial, antiviral, and anticancer properties .
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. It also finds applications in the production of agrochemicals and polymers .
Mechanism of Action
The mechanism of action of 3-Amino-1,6-dimethyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also participate in redox reactions, affecting cellular processes and pathways .
Comparison with Similar Compounds
- 3-Amino-1,6-dimethylpyridin-2-one
- 4-Amino-1,6-dimethyl-1,2-dihydropyridin-2-one
- 3-(Aminomethyl)-4,6-dimethyl-1,2-dihydropyridin-2-one hydrochloride
Uniqueness: 3-Amino-1,6-dimethyl-1,2-dihydropyridin-2-one is unique due to its specific substitution pattern on the pyridine ring. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions .
Biological Activity
3-Amino-1,6-dimethyl-1,2-dihydropyridin-2-one is a heterocyclic compound with significant biological potential. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C7H10N2O
- Molecular Weight : 138.17 g/mol
- IUPAC Name : 3-amino-1,6-dimethylpyridin-2-one
- CAS Number : 71695441
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. It has been tested against various bacterial strains, demonstrating potential as an antibacterial agent. Studies suggest that the compound interacts with bacterial cell membranes, disrupting their integrity and leading to cell death.
Antidiabetic Effects
In vitro studies have shown that derivatives of this compound can inhibit the enzyme α-glucosidase, which is critical in carbohydrate metabolism. For instance, compounds derived from similar structures have been reported to exhibit significant antidiabetic activity by reducing glucose absorption in the intestines . The IC50 values for these derivatives ranged from 16.64 mM to 21.79 mM, indicating their efficacy compared to standard drugs like acarbose .
Anticancer Activity
The compound has been investigated for its anticancer properties. Recent studies have highlighted its ability to induce apoptosis in cancer cells and inhibit cell proliferation in various cancer lines. This effect is attributed to its interaction with specific molecular targets involved in cell cycle regulation and apoptosis pathways .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in metabolic pathways.
- Cell Membrane Interaction : It disrupts bacterial cell membranes leading to increased permeability and eventual cell lysis.
- Apoptosis Induction : It triggers apoptotic pathways in cancer cells through modulation of signaling pathways associated with cell survival and death.
Study on Antidiabetic Activity
A study involving the synthesis of thiourea derivatives based on 3-amino-4,6-dimethylpyridine showed promising results in inhibiting α-glucosidase. The most effective compounds demonstrated IC50 values significantly lower than the standard drug acarbose, suggesting a potential for further development as antidiabetic agents .
Study on Anticancer Effects
In a recent investigation into its anticancer properties, this compound was shown to inhibit proliferation in glioblastoma cells. The study reported that the compound induced G0/G1 phase arrest and increased apoptosis markers, highlighting its potential as a therapeutic agent in cancer treatment .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Antimicrobial Activity | Antidiabetic Activity | Anticancer Activity |
|---|---|---|---|---|
| This compound | Structure | Yes | Yes | Yes |
| 3-Amino-4,6-dimethylpyridine-2(1H)-one | Similar structure | Moderate | High | Moderate |
| Acarbose | Different structure | Moderate | High | No |
Q & A
Basic Research Question
- NMR : NMR (DMSO-d6) shows characteristic peaks at δ 2.1–2.3 ppm (CH3), δ 6.2 ppm (NH2), and δ 7.8–8.1 ppm (pyridine-H) .
- HPLC : Use a C18 column (ACN/water 70:30) with UV detection at 254 nm for purity assessment .
- Mass Spectrometry : ESI-MS ([M+H]+) confirms molecular weight (e.g., m/z 167.1) .
Methodological Tip : For hygroscopic samples, use anhydrous solvents and dry KBr pellets in FT-IR analysis .
How should conflicting spectral data (e.g., NMR shifts) be resolved for structural validation?
Advanced Research Question
Discrepancies may arise from tautomerism or solvent effects. Solutions include:
- DFT Calculations : Compare experimental NMR shifts with computed values (B3LYP/6-311+G(d,p)) to identify dominant tautomers .
- Variable Temperature NMR : Conduct experiments in DMSO-d6 at 25–80°C to observe dynamic equilibria .
- X-ray Crystallography : Resolve ambiguity via single-crystal structure determination .
What biological screening models are suitable for evaluating the bioactivity of this compound?
Basic Research Question
- In vitro : Use HepG2 cells for hepatoprotective assays (e.g., CCl4-induced toxicity) .
- Antimicrobial Testing : Agar diffusion against E. coli or S. aureus (MIC determination via broth dilution) .
- Enzyme Inhibition : Screen against COX-2 or kinases using fluorometric assays .
Methodological Tip : Include positive controls (e.g., ascorbic acid for antioxidant studies) .
How can contradictory reports on bioactivity (e.g., antioxidant vs. pro-oxidant effects) be reconciled?
Advanced Research Question
Contradictions often stem from assay conditions or concentration-dependent effects. Design experiments to:
- Vary Concentrations : Test 1–100 µM ranges to identify dose-response trends.
- Modulate Redox Environment : Use glutathione-depleted vs. replete models to assess context-dependent activity .
- Structural Analogues : Compare with 3-Amino-1,2,4-triazole derivatives to isolate functional group contributions .
What safety protocols are essential when handling this compound?
Basic Research Question
- PPE : Use nitrile gloves, lab coats, and fume hoods due to potential irritancy .
- Storage : Keep in airtight containers under argon at –20°C to prevent oxidation .
- Spill Management : Neutralize with 10% NaHCO3 and adsorb with vermiculite .
How does the compound degrade under accelerated stability conditions, and what are the major degradation products?
Advanced Research Question
Under heat (40°C) and humidity (75% RH), degradation pathways include:
- Hydrolysis : Cleavage of the dihydropyridine ring to form 3-amino-6-methylpyridin-2(1H)-one (detected via LC-MS) .
- Oxidation : Formation of N-oxide derivatives (confirmed by NMR δ 4.5–5.0 ppm) .
Mitigation : Add antioxidants (e.g., BHT) to formulations .
What computational tools are recommended for predicting reactivity and electronic properties?
Basic Research Question
- Software : Gaussian 16 or ORCA for DFT studies.
- Parameters : Optimize geometry at B3LYP/def2-SVP level and calculate HOMO-LUMO gaps to predict redox behavior .
How can DFT studies guide the design of derivatives with enhanced bioactivity?
Advanced Research Question
- Docking Simulations : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2) .
- QSAR Models : Correlate electron-withdrawing substituents (e.g., -CN) with antimicrobial potency .
What interdisciplinary applications bridge this compound’s chemical properties and biological utility?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
